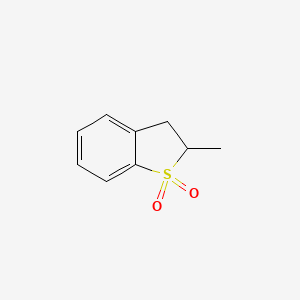
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to a phenyl ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride typically involves the nitration of 4-methoxyacetophenone followed by reductive amination. The nitration process is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methoxy group. The resulting 4-methoxy-3-nitroacetophenone is then subjected to reductive amination using methylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-3-amino-phenyl-methyl-amine.
Substitution: 4-Hydroxy-3-nitro-phenyl-methyl-amine.
Oxidation: 4-Methoxy-3-nitro-phenyl-methyl-imine.
Applications De Recherche Scientifique
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-nitroacetophenone: Similar structure but lacks the methylamine group.
4-Methoxy-3-amino-phenyl-methyl-amine: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-3-nitro-phenyl-methyl-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
19871-40-0 |
|---|---|
Formule moléculaire |
C8H11ClN2O3 |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
4-methoxy-N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-9-6-3-4-8(13-2)7(5-6)10(11)12;/h3-5,9H,1-2H3;1H |
Clé InChI |
UBBSDEWLGPJTJX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


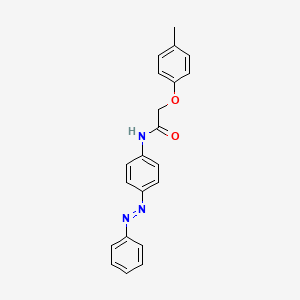
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967947.png)
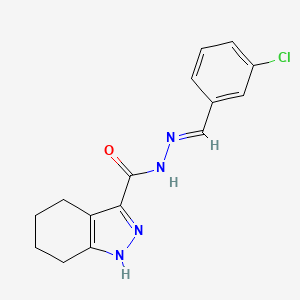

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

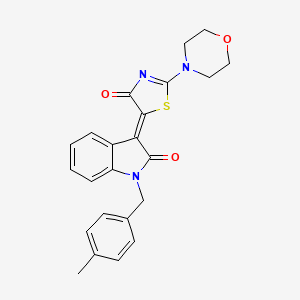

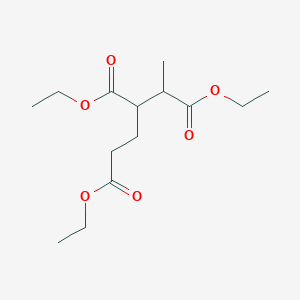
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)

